E3 Ligase Ligand-linker Conjugate 109

PROTAC SOS1 degrader KRAS mutant

E3 Ligase Ligand-linker Conjugate 109 (CAS 2911613-55-1) is a pre-assembled CRBN ligand-linker module designed for the validated synthesis of PROTAC SOS1 degrader HY-161636. Its defined structure (C23H29N3O4) ensures the precise ternary complex geometry required for effective ubiquitin transfer, with studies showing up to 92% SOS1 degradation. This reagent eliminates de novo linker optimization, providing batch-to-batch consistency for SAR studies and accelerating lead identification in KRAS-mutant cancer research.

Molecular Formula C23H29N3O4
Molecular Weight 411.5 g/mol
Cat. No. B12374436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 109
Molecular FormulaC23H29N3O4
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)C=O)CC2)N4CCC(=O)NC4=O
InChIInChI=1S/C23H29N3O4/c1-16-2-3-18(14-19(16)26-11-6-20(28)24-22(26)30)21(29)25-12-9-23(10-13-25)7-4-17(15-27)5-8-23/h2-3,14-15,17H,4-13H2,1H3,(H,24,28,30)
InChIKeyKGMUSVADYFYZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 109: A Validated Building Block for SOS1-Targeted PROTAC Synthesis and Procurement


E3 Ligase Ligand-linker Conjugate 109 (CAS No. 2911613-55-1) is a pre-assembled, chemically defined conjugate comprising an E3 ubiquitin ligase ligand covalently attached to a flexible chemical linker . It serves as a critical starting material for the modular assembly of proteolysis-targeting chimeras (PROTACs) specifically designed to degrade the Son of Sevenless 1 (SOS1) protein, a key guanine nucleotide exchange factor implicated in KRAS-driven oncogenesis [1]. This compound is classified within the broader portfolio of E3 Ligase Ligand-Linker Conjugates, which streamline PROTAC development by eliminating the need for independent synthesis and purification of the E3 ligase-recruiting module .

Why E3 Ligase Ligand-linker Conjugate 109 Cannot Be Replaced by Generic E3-Ligase-Linker Conjugates in SOS1 Degrader Development


Generic substitution of E3 Ligase Ligand-linker Conjugate 109 with other commercially available E3 ligase-linker conjugates is not scientifically valid due to the stringent structural and functional requirements of PROTAC-mediated SOS1 degradation. The conjugate's specific chemical structure, defined by its unique molecular formula (C23H29N3O4) and molecular weight (411.49 g/mol) , is integral to the formation of a stable, productive ternary complex (SOS1-PROTAC-E3 ligase) [1]. Variations in linker composition (e.g., length, flexibility, or chemical handle) and E3 ligase ligand identity (e.g., CRBN vs. VHL vs. cIAP1) drastically alter the three-dimensional geometry required for effective ubiquitin transfer . The development of SOS1-targeted PROTACs has shown that different E3 ligase-recruiting modules yield profound differences in degradation efficiency, with some CRBN-based constructs achieving up to 92% SOS1 degradation in cellular assays, while alternative ligase recruiters may be inactive or require distinct linker optimization [1][2]. Consequently, substituting Conjugate 109 with an untested analog risks complete loss of degradation activity or necessitates a costly, time-consuming re-optimization campaign, underscoring the need for a procurement decision based on a validated, fit-for-purpose reagent.

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 109: Key Evidence for Scientific Procurement Decisions


Defined Molecular Identity: Critical for Reproducibility and SOP-Driven SOS1 PROTAC Synthesis

E3 Ligase Ligand-linker Conjugate 109 possesses a precisely defined chemical identity, confirmed by its unique molecular formula (C23H29N3O4) and molecular weight (411.49 g/mol) . In contrast to 'in-house' prepared E3-ligand-linker modules that may suffer from batch-to-batch variability in linker length or impurity profiles, Conjugate 109 is supplied with vendor-reported purity suitable for direct use in the final coupling step of PROTAC synthesis . While direct comparative data for Conjugate 109 against a specific analog is not available in the public domain, this defined identity is a prerequisite for reproducible research and is the basis for its specific pairing with the SOS1-targeting warhead to yield the final degrader HY-161636 .

PROTAC SOS1 degrader KRAS mutant

Validated Route to a Potent SOS1 Degrader: Conjugate 109 as a Component of HY-161636

The primary differential value of E3 Ligase Ligand-linker Conjugate 109 lies in its specific, documented role as the immediate precursor to PROTAC SOS1 degrader HY-161636 . While a generic E3-ligand-linker conjugate might theoretically be coupled to an SOS1 ligand, the combination of Conjugate 109 and E3 ligase Ligand 26 is the established route to this particular degrader . The degradation activity of the resulting HY-161636 has been documented, establishing a direct link between this specific conjugate and a functional SOS1 degrader. The use of an alternative conjugate would result in a different, uncharacterized PROTAC with unknown degradation potency and selectivity for SOS1.

SOS1 PROTAC targeted protein degradation HY-161636

Strategic Use of a CRBN-Recruiting Conjugate for Favorable Drug-like Properties

Based on its chemical structure, E3 Ligase Ligand-linker Conjugate 109 is inferred to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This is a critical design feature, as the choice of E3 ligase significantly impacts the overall physicochemical and pharmacokinetic properties of the resulting PROTAC [1]. Studies indicate that CRBN-recruiting PROTACs often occupy a more favorable chemical space for oral absorption compared to their von Hippel-Lindau (VHL)-recruiting counterparts, typically possessing lower molecular weights, reduced lipophilicity, and fewer hydrogen-bond donors [1][2]. Conjugate 109's molecular weight of 411.49 g/mol positions it to contribute to a final PROTAC that is more likely to align with these favorable drug-like properties.

Cereblon CRBN PROTAC drug-likeness

Optimized Use Cases for E3 Ligase Ligand-linker Conjugate 109 in SOS1-Targeted Drug Discovery and Development


Rapid Assembly of a Validated SOS1 PROTAC Tool Compound (HY-161636) for KRAS Pathway Investigation

Procure E3 Ligase Ligand-linker Conjugate 109 for the immediate, on-demand synthesis of PROTAC SOS1 degrader HY-161636, as described by the vendor [1][2]. This application is ideal for cancer biology groups investigating KRAS-mutant signaling, particularly in colorectal cancer, where SOS1 degradation has been shown to be an effective strategy [3]. By using the validated Conjugate 109, researchers can bypass the lengthy process of de novo PROTAC design and focus directly on evaluating SOS1 degradation as a therapeutic concept in their specific cellular models, ensuring high confidence in the chemical identity of the degrader used.

Modular Synthesis and Structure-Activity Relationship (SAR) Studies of SOS1 PROTACs

For medicinal chemistry teams optimizing SOS1-targeted PROTACs, E3 Ligase Ligand-linker Conjugate 109 provides a consistent and reliable E3 ligase module. By keeping the CRBN-recruiting linker module constant while systematically varying the SOS1-binding warhead [1][3], researchers can deconvolute the contributions of the target ligand to degradation potency (DC50) and maximal degradation (Dmax). This modular approach enhances the interpretability of SAR data and accelerates the identification of lead candidates with improved cellular activity profiles, leveraging the defined identity of Conjugate 109 to ensure that any changes in activity are attributable to warhead modifications and not batch-to-batch variability in the E3 ligase module.

Building a CRBN-Based PROTAC Library for Screening Against Alternative Targets

While specifically validated for SOS1, E3 Ligase Ligand-linker Conjugate 109 can be strategically employed in a broader PROTAC library construction effort. Researchers may couple this conjugate with a panel of small molecule ligands for other therapeutically relevant proteins to rapidly generate a series of CRBN-recruiting degraders. Although each new degrader will require thorough characterization and validation, starting from a defined, well-characterized E3 ligase module like Conjugate 109 [1] standardizes the synthetic workflow and reduces the analytical burden, providing a foundation for the high-throughput synthesis and profiling of new bifunctional molecules. This is a cost-effective strategy for exploratory target validation projects.

Preclinical Lead Optimization for Improved Oral Bioavailability

For drug discovery programs advancing SOS1-targeted degraders toward in vivo studies, the selection of E3 Ligase Ligand-linker Conjugate 109 is a deliberate step informed by class-level knowledge of CRBN-recruiting PROTACs [1]. Research groups can use this conjugate to build a lead SOS1 PROTAC with an improved likelihood of possessing favorable oral absorption characteristics compared to a VHL-based degrader [1][2]. The resulting degrader can then be profiled in pharmacokinetic studies, with the CRBN-based design potentially mitigating issues of poor oral exposure that frequently hinder the development of large, bifunctional molecules, thereby conserving valuable resources during the lead optimization phase.

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